molecular formula C21H20N4O5S B2642231 N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105249-17-9

N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2642231
CAS No.: 1105249-17-9
M. Wt: 440.47
InChI Key: FJHYDVUDUSWZGU-UHFFFAOYSA-N
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Description

N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, a furan ring, and a dioxin moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the dioxin moiety: This step involves the cyclization of appropriate precursors under controlled conditions.

    Synthesis of the pyridazine ring: This can be achieved through various methods, including the reaction of hydrazine derivatives with diketones.

    Coupling reactions: The final step involves coupling the dioxin and pyridazine intermediates with the furan-2-carboxamide under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedicarboxylic acid
  • 2,6-Pyridinedimethanol

Properties

IUPAC Name

N-[6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-19(22-14-5-6-15-17(13-14)30-11-10-29-15)4-2-12-31-20-8-7-18(24-25-20)23-21(27)16-3-1-9-28-16/h1,3,5-9,13H,2,4,10-12H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHYDVUDUSWZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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